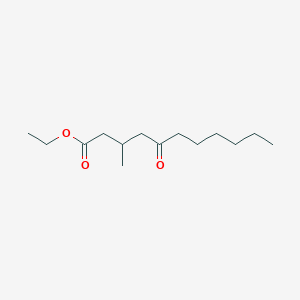
Ethyl 3-methyl-5-oxoundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methyl-5-oxoundecanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This compound, with its specific structure, has unique properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-5-oxoundecanoate can be synthesized through several methods. One common approach is the esterification reaction, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. For this compound, the reaction involves ethyl alcohol and 3-methyl-5-oxoundecanoic acid under acidic conditions .
Industrial Production Methods
In industrial settings, the production of esters like this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-methyl-5-oxoundecanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the ester group to a carboxylic acid.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions
Major Products Formed
Oxidation: 3-methyl-5-oxoundecanoic acid.
Reduction: 3-methyl-5-hydroxyundecanol.
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methyl-5-oxoundecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes .
Wirkmechanismus
The mechanism by which ethyl 3-methyl-5-oxoundecanoate exerts its effects involves its interaction with enzymes that hydrolyze esters. The ester bond is cleaved, releasing the corresponding alcohol and acid. This reaction is catalyzed by esterases, which are enzymes that specifically target ester bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl propionate: Used in the food industry for its pineapple-like aroma .
Uniqueness
Ethyl 3-methyl-5-oxoundecanoate stands out due to its specific structure, which imparts unique chemical properties and reactivity. Its longer carbon chain and the presence of a methyl group at the third position make it distinct from simpler esters like ethyl acetate or methyl butyrate .
Eigenschaften
CAS-Nummer |
66427-27-8 |
|---|---|
Molekularformel |
C14H26O3 |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
ethyl 3-methyl-5-oxoundecanoate |
InChI |
InChI=1S/C14H26O3/c1-4-6-7-8-9-13(15)10-12(3)11-14(16)17-5-2/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
LDYYTSAFICQNQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)CC(C)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















